Cyclohexyl(methyl)sulfamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

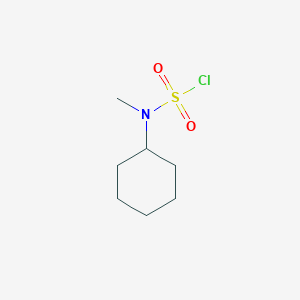

Cyclohexyl(methyl)sulfamoyl chloride is a chemical compound with the empirical formula C7H14ClNO2S . It is a solid substance .

Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 six-membered ring . The SMILES string representation of the molecule isCN(C1CCCCC1)S(Cl)(=O)=O . Physical And Chemical Properties Analysis

Cyclohexyl(methyl)sulfamoyl chloride is a solid substance . Its molecular weight is 211.71 .Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

The chemical serves as a crucial intermediate in the development of innovative synthesis methods. For instance, Silyl Radical-Mediated Activation of Sulfamoyl Chlorides allows for the direct access to aliphatic sulfonamides from alkenes, showcasing its importance in late-stage functionalization protocols for medicinal chemistry. This method employs inexpensive olefins and photocatalyst Eosin Y to generate complex molecules, such as sulfonamide-containing cyclobutyl-spirooxindoles, highlighting its potential in drug discovery and development (Hell et al., 2019).

Novel Synthetic Methods

A notable advancement in synthetic chemistry is the Efficient General Method for Sulfamoylation of a Hydroxyl Group , which demonstrates the compound's role in enhancing sulfamoylation reactions. This approach achieves high yields without requiring a base, underlining the efficiency of using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents (Okada et al., 2000).

Material Science and Metal Ion Uptake

In material science, Metal Ion Uptake by Ion-Exchange/Chelating Resins Modified with Cyclohexene Oxide and Cyclohexene Sulphide utilizes cyclohexyl(methyl)sulfamoyl chloride derivatives for creating novel chelating resins. These resins exhibit high selectivity towards copper(II) ions, demonstrating the compound's utility in the development of new materials for metal ion separation and recovery processes (Trochimczuk et al., 2001).

Antimicrobial Research

The compound's derivatives have been explored for their Antimicrobial Properties , such as in the study of Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety . This research demonstrates the potential of cyclohexyl(methyl)sulfamoyl chloride derivatives as scaffolds for developing new antimicrobial agents, showcasing their broad-spectrum activity against various bacteria and fungi (Darwish et al., 2014).

Safety and Hazards

This compound should be handled with care. Avoid breathing its dust/fume/gas/mist/vapors/spray. Use it only outdoors or in a well-ventilated area. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves, clothing, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name |

N-cyclohexyl-N-methylsulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c1-9(12(8,10)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDWFSSEDVWNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl(methyl)sulfamoyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2535820.png)

![4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2535821.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2535826.png)

![Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2535829.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2535831.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2535834.png)

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2535837.png)

![Methyl 2-(3-(thiophen-2-ylmethyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2535838.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2535840.png)